molecular formula C7H3Br2FO2 B3031186 3,5-Dibromo-2-fluorobenzoic acid CAS No. 183065-73-8

3,5-Dibromo-2-fluorobenzoic acid

Cat. No.: B3031186
CAS No.: 183065-73-8
M. Wt: 297.9 g/mol
InChI Key: SDWUPFWGSABRHB-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-fluorobenzoic acid is a chemical compound used in scientific research for various purposes. It is a derivative of benzoic acid and has two bromine atoms and one fluorine atom attached to its benzene ring. This compound has gained popularity due to its unique properties and potential applications in the fields of chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

Radiographic Opaques

3,5-Dibromo-2-fluorobenzoic acid has been synthesized and evaluated as a potential radiographic opaque. Its opaque properties in radiographic imaging were found to be equal or superior to those of tetraiodophenolphthalein, indicating its potential utility in radiographic studies (Sprague, Cwalina, & Jenkins, 1953).

Biodegradation Studies

Research has been conducted on the biodegradation of fluorobenzoates, which includes compounds like this compound. The study involved a bacterium capable of using fluorobenzoate as a carbon source, helping to understand the biodegradation pathways of such compounds (Boersma, Mcroberts, Cobb, & Murphy, 2004).

Soil and Groundwater Tracer Studies

Fluorobenzoates, including variants similar to this compound, have been used as tracers in the study of water movement in porous media like soil and groundwater systems. The transport properties of these compounds provide insights into soil and groundwater dynamics (Jaynes, 1994).

Synthesis of Pharmaceutical Intermediates

The compound has applications in the synthesis of intermediates for pharmaceuticals, particularly in the production of fluoroquinolones. Its derivatives serve as crucial steps in the synthesis of various pharmaceutical compounds (Qiong, Chi, Chongwen, Guangyong, & Yuan-yin, 1998).

Environmental Research

Studies have been conducted to understand the environmental fate and transformation of fluorobenzoic acids, including this compound, particularly how they are metabolized by various microorganisms. This research is crucial for assessing the environmental impact of these compounds (Mouttaki, Nanny, & McInerney, 2008).

Safety and Hazards

The safety information for 3,5-Dibromo-2-fluorobenzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The opaque properties of 3,5-dibromo-4-fluorobenzoic acid and its derivatives were found to be equal or superior to those of tetraiodophenolphthalein when radiographed in equivalent amounts in single tests on mice, indicating that these compounds are worthy of further study .

Mechanism of Action

Target of Action

Benzoic acid derivatives are known to interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of 3,5-Dibromo-2-fluorobenzoic acid involves interactions with its targets, leading to changes in their function. The compound can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . The exact nature of these interactions and the resulting changes depend on the specific targets involved.

Biochemical Pathways

Benzoic acid derivatives can influence a variety of biochemical pathways depending on their specific targets .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with them. These effects could range from changes in enzyme activity to alterations in signal transduction pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Properties

IUPAC Name

3,5-dibromo-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWUPFWGSABRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378808
Record name 3,5-dibromo-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183065-73-8
Record name 3,5-Dibromo-2-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183065-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dibromo-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Butyllithium (1.6M solution in hexanes, 12.3 ml, 19.7 mmol) was added dropwise to a solution of 2,2,6,6-tetramethylpiperidine (3.32 ml, 19.7 mmol) in THF at −78° C. The reaction was stirred for 10 min. prior to the addition of 2,4-dibromofluorobenzene (5 g, 19.7 mmol). Stirring was continued for 2 h. The solution was then poured onto freshly crushed dry ice and allowed to warm to room temperature. The resulting solution was diluted with water (100 ml) and NaOH (2M, 10 ml) was added. This was extracted with ether (2×) and the aqueous layer was acidified to pH 1 (2M HCl) to afford a gummy solid which was triturated from ether to afford the title compound (D37) as a colourless solid (1.23 g).
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
3.32 mL
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step One
Quantity
5 g
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Name
Quantity
100 mL
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solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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